molecular formula C9H19NO3 B7839119 methyl (2R,3S)-2-amino-3-(tert-butoxy)butanoate

methyl (2R,3S)-2-amino-3-(tert-butoxy)butanoate

Cat. No.: B7839119
M. Wt: 189.25 g/mol
InChI Key: FJJWGZOCZQHVEO-NKWVEPMBSA-N
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Description

Methyl (2R,3S)-2-amino-3-(tert-butoxy)butanoate is a chiral compound with significant applications in organic synthesis and pharmaceutical research. Its unique structure, featuring a tert-butoxy group and an amino acid ester, makes it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,3S)-2-amino-3-(tert-butoxy)butanoate typically involves the esterification of the corresponding amino acid. One common method is the reaction of (2R,3S)-2-amino-3-hydroxybutanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the tert-butyl ester. This is followed by methylation using methyl iodide and a base like potassium carbonate to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of environmentally friendly solvents and catalysts is becoming more prevalent in industrial settings to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3S)-2-amino-3-(tert-butoxy)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (2R,3S)-2-amino-3-(tert-butoxy)butanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2R,3S)-2-amino-3-(tert-butoxy)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. This can lead to changes in metabolic pathways or cellular processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-3-tert-butoxy-2-isocyanatopropanoate
  • tert-Butyl [(1S,2R)-1-Benzyl-2-hydroxy-3-(isobutylamino)propyl]carbamate
  • (2R,3S)-methyl 2-((tert-butoxycarbonyl)amino)-3-methylpentanoate

Uniqueness

Methyl (2R,3S)-2-amino-3-(tert-butoxy)butanoate stands out due to its specific stereochemistry and the presence of both an amino group and a tert-butoxy group. This combination of functional groups and chiral centers makes it particularly useful in the synthesis of stereochemically complex molecules and in applications requiring precise control over molecular configuration .

Properties

IUPAC Name

methyl (2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-6(13-9(2,3)4)7(10)8(11)12-5/h6-7H,10H2,1-5H3/t6-,7+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJWGZOCZQHVEO-NKWVEPMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)N)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)OC)N)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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